methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate
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Overview
Description
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate is an organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes an amino group, a methoxymethylenamino group, and two nitrile groups attached to a central alkene unit. Its versatility and reactivity make it a valuable building block in organic synthesis.
Preparation Methods
The synthesis of methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate typically involves the reaction of diaminomaleonitrile with methoxyacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Scientific Research Applications
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, dyes, and other organic molecules.
Biology: The compound is utilized in the development of chemosensors for detecting ionic and reactive oxygen species.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate involves its interaction with various molecular targets and pathways. The compound’s reactivity is attributed to the presence of multiple functional groups, including amino, methoxymethylenamino, and nitrile groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate can be compared with similar compounds such as diaminomaleonitrile and malononitrile dimer. These compounds share structural similarities but differ in their reactivity and applications. For example:
Diaminomaleonitrile: Composed of two amino groups and two nitrile groups bonded to a central alkene unit.
Malononitrile dimer: Known for its high reactivity and versatility in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications compared to its similar compounds.
Properties
IUPAC Name |
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-4-10-6(3-8)5(9)2-7/h4H,9H2,1H3/b6-5-,10-4? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOFYQKDSXQUCR-DNXVOADVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=NC(=C(C#N)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC=N/C(=C(/C#N)\N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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